molecular formula C9H5BrFNO B6321768 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole CAS No. 929884-83-3

5-(3-Bromo-4-fluorophenyl)-1,3-oxazole

Cat. No. B6321768
CAS RN: 929884-83-3
M. Wt: 242.04 g/mol
InChI Key: MKTRMARECBPXFR-UHFFFAOYSA-N
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Description

The compound “3-Bromo-4-fluorophenol” is closely related to your query . It has a molecular formula of C6H4BrFO . Another related compound is “(3-Bromo-4-fluorophenyl)boronic acid” with a molecular formula of C6H5BBrFO2 .


Synthesis Analysis

While specific synthesis methods for “5-(3-Bromo-4-fluorophenyl)-1,3-oxazole” were not found, a synthesis method for a related compound, “3-Bromo-4-fluorophenol”, involves the reaction of acetic acid 3-bromo-4-fluoro-phenyl ester with sodium hydroxide in ethanol .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-fluorophenol” consists of a phenol group with bromine and fluorine substituents . The related compound “(3-Bromo-4-fluorophenyl)boronic acid” has an additional boronic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-fluorophenol” include an average mass of 190.998 Da and a monoisotopic mass of 189.942947 Da . The related compound “(3-Bromo-4-fluorophenyl)boronic acid” has a molecular weight of 218.82 .

Mechanism of Action

While the mechanism of action for “5-(3-Bromo-4-fluorophenyl)-1,3-oxazole” is not available, a related compound, “Epacadostat”, which contains a 3-Bromo-4-fluorophenyl group, is known to inhibit indoleamine 2,3-dioxygenase-1 (IDO1) by competitively blocking it .

Safety and Hazards

The safety and hazards of “(3-Bromo-4-fluorophenyl)boronic acid” include warnings for harmful if swallowed, harmful in contact with skin, harmful if inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(3-bromo-4-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTRMARECBPXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CO2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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